BenchChemオンラインストアへようこそ!

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

Gingival Disease Formulation Science Topical NSAID

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine, commonly referred to as niflumic acid glycinamide, is a synthetic small molecule (C15H12F3N3O3, MW 339.27 g/mol) within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a carboxamide derivative formed by the conjugation of glycine to the carboxylic acid moiety of 2-[[3-(trifluoromethyl)phenyl]amino]nicotinic acid (niflumic acid).

Molecular Formula C15H12F3N3O3
Molecular Weight 339.27 g/mol
CAS No. 23869-84-3
Cat. No. B1581819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine
CAS23869-84-3
Molecular FormulaC15H12F3N3O3
Molecular Weight339.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC(=O)O)C(F)(F)F
InChIInChI=1S/C15H12F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(24)20-8-12(22)23/h1-7H,8H2,(H,19,21)(H,20,24)(H,22,23)
InChIKeyVSQYJUFDGJFASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine (CAS 23869-84-3): Chemical Identity and Fenamate-Class Context


N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine, commonly referred to as niflumic acid glycinamide, is a synthetic small molecule (C15H12F3N3O3, MW 339.27 g/mol) within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It is a carboxamide derivative formed by the conjugation of glycine to the carboxylic acid moiety of 2-[[3-(trifluoromethyl)phenyl]amino]nicotinic acid (niflumic acid). This structural modification distinguishes it from the parent acid and other fenamate NSAIDs such as flunixin and mefenamic acid, altering its physicochemical and pharmacological profile [2].

Why N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine Cannot Be Casually Substituted for Niflumic Acid or Other Fenamates


Direct one-to-one substitution of N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine with its parent compound, niflumic acid, or other fenamate NSAIDs is invalid for specific research and industrial applications. The glycine amidation fundamentally alters the molecule's polarity, hydrogen-bonding capacity, and metabolic fate [1]. This modification is exploited in a specific marketed gel formulation (in combination with hexetidine) for gingival disease, indicating a distinct therapeutic application not achievable with the parent acid [2]. Furthermore, its established role as a benchmark anti-inflammatory agent in synthetic chemistry research means its procurement as a specific reference standard is essential for the development of novel glycinamide-based drug candidates [3].

Quantitative Differentiation Evidence for N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine Versus Key Analogs


Targeted Formulation for Gingival Disease: A Differentiated Clinical Application Versus Niflumic Acid

Unlike the parent drug niflumic acid, which is primarily formulated as a topical cream, gel, or oral capsule for general musculoskeletal and rheumatic pain, N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine is specifically formulated in combination with the antiseptic hexetidine in a gel for the local treatment of gingival inflammatory diseases [1]. This distinct product application is a direct result of its unique physicochemical properties as a glycinamide derivative and is not interchangeable with the parent acid niflumic acid.

Gingival Disease Formulation Science Topical NSAID

Benchmark Reference Standard for Glycinamide Derivative Synthesis

In synthetic medicinal chemistry, niflumic acid glycinamide is explicitly cited as the reference standard for anti-inflammatory activity when developing new glycinamide derivatives of other NSAIDs, such as indomethacin and acetylsalicylic acid [1]. The stated objective of this research is to create compounds with 'a better antiinflammatory action than niflumic acid glycinamide', establishing it as the quantitative efficacy benchmark for this chemical class.

Medicinal Chemistry Anti-inflammatory Drug Design Glycinamide Prodrugs

Structural Differentiation and Metabolic Fate vs. Ester Prodrugs

The stable glycine amide bond in N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine creates a distinct metabolic and chemical profile compared to the extensively studied glycolamide ester prodrugs of niflumic acid. Research on these ester prodrugs shows they undergo rapid enzymatic hydrolysis in human plasma with half-lives of 14-21 minutes, mainly releasing a carboxymethyl ester metabolite rather than the parent niflumic acid [1]. The amide linkage of the target compound is anticipated to be significantly more resistant to this rapid hydrolysis, offering a different stability profile for formulators.

Prodrug Design Metabolic Stability Hydrolysis

Altered Off-Target Pharmacological Profile: Glycine Receptor Interaction

Niflumic acid is a known inhibitor of glycine receptors (GlyR), with a defined IC50, a property it shares with other fenamates but at varying potencies [1]. The conversion to the glycinamide introduces a glycine moiety that can dramatically alter the compound's interaction with these same glycine receptors. While niflumic acid inhibits the receptor, the glycinamide derivative could, based on structural analogy, act as a weaker inhibitor or even a modulator, potentially reducing the off-target CNS effects that limit the therapeutic window of fenamates.

Glycine Receptor Ion Channel Pharmacology Off-Target Effects

Key Application Scenarios for Procuring N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine Based on Evidence


Reference Standard in Novel Glycinamide Anti-Inflammatory Drug Design

This compound is the established benchmark for anti-inflammatory activity in the design of new glycinamide derivatives of NSAIDs. As shown in published synthetic chemistry research, novel compounds derived from indomethacin and acetylsalicylic acid are explicitly compared against niflumic acid glycinamide's efficacy. Its procurement as a high-purity reference standard is essential for any laboratory synthesizing and screening next-generation glycinamide anti-inflammatory agents [1].

Active Pharmaceutical Ingredient (API) Sourcing for Topical Dental Formulations

The unique combination of niflumic acid glycinamide with hexetidine in a marketed gel for gingival disease represents a distinct therapeutic application not addressed by generic niflumic acid. For generic pharmaceutical companies developing topical treatments for dental inflammation, or for researchers studying localized drug delivery to oral mucosa, this specific molecular entity is a non-substitutable API due to its proven formulation history and targeted indication [1].

Investigative Tool for Fenamate Structure-Activity Relationship (SAR) and Metabolic Studies

As a stable amide derivative of niflumic acid, this compound is a crucial comparator for understanding the metabolic fate of fenamate NSAIDs. Direct comparison with the rapidly hydrolyzed glycolamide ester prodrugs (t1/2 = 14-21 min in human plasma) allows researchers to map the influence of the amide vs. ester linkage on stability, metabolite formation, and ultimately, drug action. It is a vital tool for SAR studies aiming to improve the pharmacokinetic profile of this drug class [1].

Pharmacological Tool for Deconvoluting Glycine Receptor-Mediated Effects of Fenamates

Given that the parent drug niflumic acid acts as a glycine receptor inhibitor—a mechanism linked to both therapeutic and adverse effects—the glycinamide analog provides a critical chemical probe. Its modified structure is predicted to alter binding affinity at this receptor. Researchers focused on separating the anti-inflammatory (COX-mediated) effects from ion channel-mediated off-target effects of fenamates require this compound to conduct comparative pharmacological studies [1].

Quote Request

Request a Quote for N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.